molecular formula C9H8Cl3NO2 B14621083 4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide CAS No. 58956-81-3

4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide

Cat. No.: B14621083
CAS No.: 58956-81-3
M. Wt: 268.5 g/mol
InChI Key: MIPFLOQARPRKRZ-UHFFFAOYSA-N
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Description

4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H8Cl3NO2. This compound is characterized by the presence of a benzamide group substituted with chlorine and dichloro-hydroxyethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,2-dichloroethanol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

Scientific Research Applications

4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,2-dichloro-vinyl)benzamide
  • 4-chloro-N-(2,2-dichloro-1-isothiocyanato-ethyl)benzamide
  • 2-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide

Uniqueness

4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyethyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

58956-81-3

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide

InChI

InChI=1S/C9H8Cl3NO2/c10-6-3-1-5(2-4-6)8(14)13-9(15)7(11)12/h1-4,7,9,15H,(H,13,14)

InChI Key

MIPFLOQARPRKRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)Cl)O)Cl

Origin of Product

United States

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